molecular formula C13H15NO2 B2823785 Tert-butyl (4-ethynylphenyl)carbamate CAS No. 317842-48-1

Tert-butyl (4-ethynylphenyl)carbamate

Cat. No.: B2823785
CAS No.: 317842-48-1
M. Wt: 217.268
InChI Key: ZGJXAIOPBAMFSE-UHFFFAOYSA-N
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Description

Tert-butyl (4-ethynylphenyl)carbamate: is a chemical compound with the molecular formula C13H15NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is often used in various chemical reactions and research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Palladium-Catalyzed Synthesis: One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis.

    Copper-Catalyzed Three-Component Coupling: Another method involves a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.

Industrial Production Methods: While specific industrial production methods for tert-butyl (4-ethynylphenyl)carbamate are not widely documented, the above synthetic routes can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Tert-butyl (4-ethynylphenyl)carbamate can undergo substitution reactions, particularly in the presence of palladium or copper catalysts.

    Deprotection Reactions: The Boc (tert-butoxycarbonyl) group can be removed under acidic conditions, leading to the formation of the free amine.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Copper Catalysts: Used in three-component coupling reactions.

    Acidic Conditions: Used for Boc deprotection.

Major Products:

    Free Amine: Formed from Boc deprotection.

    Substituted Phenyl Derivatives: Formed from substitution reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Organic Compounds: Tert-butyl (4-ethynylphenyl)carbamate is used in the synthesis of indoles and other complex organic molecules.

Biology and Medicine:

    Structure-Activity Relationship Studies: It is used in studies exploring the modification of its structure to enhance biological activity, particularly as chloride channel blockers.

    Intermediate in Drug Synthesis: It serves as a key intermediate in the synthesis of various bioactive compounds.

Industry:

    Pesticide Development: The compound’s structure has been utilized in the synthesis of insecticidal compounds.

Mechanism of Action

The mechanism by which tert-butyl (4-ethynylphenyl)carbamate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a chloride channel blocker, affecting ion transport across cell membranes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Tert-butyl carbamate: Shares the tert-butyl carbamate group but lacks the ethynylphenyl moiety.

    Ethyl (4-aminophenyl)carbamate: Similar structure but with an ethyl group instead of tert-butyl.

Uniqueness: Tert-butyl (4-ethynylphenyl)carbamate is unique due to its ethynylphenyl group, which imparts distinct reactivity and applications, particularly in polymerization reactions and the synthesis of complex organic molecules.

Properties

IUPAC Name

tert-butyl N-(4-ethynylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJXAIOPBAMFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

p-Aminophenyl-acetylene (1.17 g, 10 mmol) was added to DCM (30 mL), and Et3N (2.8 mL, 20 mmol) was added thereto. (BOC)2O (2.3 g, 10 mmol) was added, and the mixture was stirred for 2 h at room temperature. After completion of the reaction, 1N HCl was added, which was then extracted with EtOAc and dried over anhydrous magnesium sulfate. After filtration, the solvent was removed under reduced pressure, and the residue was purified by column chromatography to give the title compound.
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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